molecular formula C15H13BrN2O2S B344616 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole CAS No. 333311-43-6

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole

Cat. No. B344616
CAS RN: 333311-43-6
M. Wt: 365.2g/mol
InChI Key: DPNOANZRBVHDLH-UHFFFAOYSA-N
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Description

“1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole” is a chemical compound with the molecular formula C15H13BrN2O2S . It has an average mass of 365.245 Da and a monoisotopic mass of 363.988098 Da .


Molecular Structure Analysis

The molecular structure of “1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole” consists of a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings . It also has a sulfonyl group attached to the benzimidazole ring, and a bromo-2,5-dimethylphenyl group attached to the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole” include its molecular formula (C15H13BrN2O2S), average mass (365.245 Da), and monoisotopic mass (363.988098 Da) . Unfortunately, specific information such as melting point, boiling point, and density were not found in the literature.

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-8-15(11(2)7-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOANZRBVHDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole

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